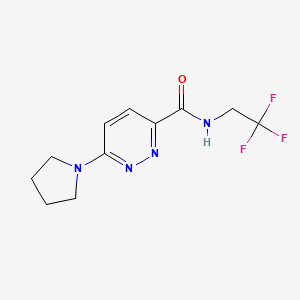

6-(pyrrolidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-pyrrolidin-1-yl-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N4O/c12-11(13,14)7-15-10(19)8-3-4-9(17-16-8)18-5-1-2-6-18/h3-4H,1-2,5-7H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKMCOYQZWPMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyrrolidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide typically involves the following steps:

Formation of Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

Introduction of Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution, where pyrrolidine reacts with a halogenated pyridazine derivative.

Attachment of Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction, often using a trifluoroethyl halide under basic conditions.

Formation of Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the pyridazine derivative with an appropriate amine or amide reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(pyrrolidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(pyrrolidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance its binding affinity and specificity, while the pyrrolidine and pyridazine rings may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyridazine vs. Imidazo[1,2-b]pyridazine

- Target Compound : Pyridazine core with pyrrolidine and trifluoroethylamide substituents.

- Analog: Compounds such as N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide () feature an imidazo[1,2-b]pyridazine core fused with an imidazole ring.

Substituent Effects

- Trifluoroethyl Group: The 2,2,2-trifluoroethyl moiety in the target compound contrasts with non-fluorinated amide side chains (e.g., N-(2-cyanophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide in ). Fluorination improves lipophilicity and resistance to oxidative metabolism, extending half-life .

- Fluorophenyl-Pyrrolidine : Analogs like 6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide () incorporate fluorinated aryl groups on the pyrrolidine ring, which may enhance selectivity for hydrophobic binding pockets in enzymes or receptors .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

- The sulfamoyl group in ’s compound adds hydrogen-bonding capacity, which may enhance solubility but limit blood-brain barrier penetration .

Metabolic Stability

- Fluorine atoms in the trifluoroethyl group protect against cytochrome P450-mediated oxidation, a common metabolic pathway, thereby prolonging systemic exposure . Non-fluorinated analogs (e.g., ) are likely more susceptible to rapid clearance.

Pharmacological Implications

- Target Selectivity : The pyridazine core in the target compound may favor interactions with kinases or receptors distinct from those targeted by imidazo[1,2-b]pyridazine derivatives. For example, and highlight TRK inhibitors with imidazo[1,2-b]pyridazine scaffolds .

- Fluorine-Driven Bioactivity : The trifluoroethyl group’s electronegativity could modulate the basicity of adjacent amines, altering protonation states and binding kinetics .

Biological Activity

6-(Pyrrolidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings and presenting data tables that illustrate its effects.

The molecular formula of 6-(pyrrolidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is with a molecular weight of 380.37 g/mol. It features a pyridazine core substituted with a pyrrolidine moiety and a trifluoroethyl group, which may influence its biological activity.

Research indicates that compounds similar to 6-(pyrrolidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide exhibit activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation. In particular, studies have highlighted its inhibitory effects on the c-Met kinase pathway, which is crucial in many cancers.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values observed for different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 1.06 ± 0.16 |

| MCF-7 | 1.23 ± 0.18 |

| HeLa | 2.73 ± 0.33 |

These results indicate that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, suggesting its potential as an anticancer agent .

Apoptosis Induction

Flow cytometry assays demonstrated that treatment with the compound led to increased apoptosis in A549 cells. The apoptosis rates at various concentrations were as follows:

| Concentration (μM) | Apoptosis Rate (%) |

|---|---|

| Control | 5.16 |

| 3.75 | 13.73 |

| 7.50 | 24.87 |

| 15.00 | 35.87 |

This data highlights the compound's ability to induce late apoptosis in a dose-dependent manner .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis suggests that modifications to the pyridazine structure significantly affect biological activity. The presence of the trifluoroethyl group appears to enhance potency against c-Met kinase . Further optimization of these derivatives could lead to more effective therapeutic agents.

Case Studies

Recent studies have focused on synthesizing novel derivatives based on this compound's structure to explore their biological activities further. For instance, derivatives were tested for their inhibitory effects on c-Met kinase and showed promising results comparable to established inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.